

3-Bromo-6-nitroquinoline chemical structure and IUPAC name

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Compound of Interest

Compound Name: 3-Bromo-6-nitroquinoline

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An In-depth Technical Guide to 3-Bromo-6-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromo-6-nitroquinoline**, a key heterocyclic intermediate in organic synthesis and drug discovery. The strategic placement of the bromine atom and the nitro group on the quinoline scaffold makes it a valuable precursor for the development of novel therapeutic agents and functional materials. This document details its chemical identity, physicochemical properties, synthetic applications, and a representative synthetic protocol.

Chemical Structure and IUPAC Name

3-Bromo-6-nitroquinoline is a quinoline derivative substituted with a bromine atom at the C3 position and a nitro group at the C6 position.

- IUPAC Name: **3-bromo-6-nitroquinoline**
- Chemical Formula: $C_9H_5BrN_2O_2$ [\[1\]](#)
- CAS Registry Number: 7101-95-3[\[1\]](#)[\[2\]](#)

The structure consists of a fused bicyclic system of a benzene ring and a pyridine ring. The electron-withdrawing nitro group and the reactive bromine atom are key features that define its chemical behavior.

Physicochemical Properties

3-Bromo-6-nitroquinoline is typically a yellow crystalline solid.^[1] Its key quantitative properties are summarized in the table below, providing a valuable reference for experimental design and characterization.

Property	Value	Reference
Molecular Weight	253.05 g/mol	[3]
Melting Point	170-171 °C	[1]
Boiling Point	369.7 ± 22.0 °C at 760 mmHg	[1]
Density	1.747 ± 0.06 g/cm ³	[1]
Flash Point	177.4 ± 22.3 °C	[1]
Refractive Index	1.707	[1]

Chemical Reactivity and Synthetic Utility

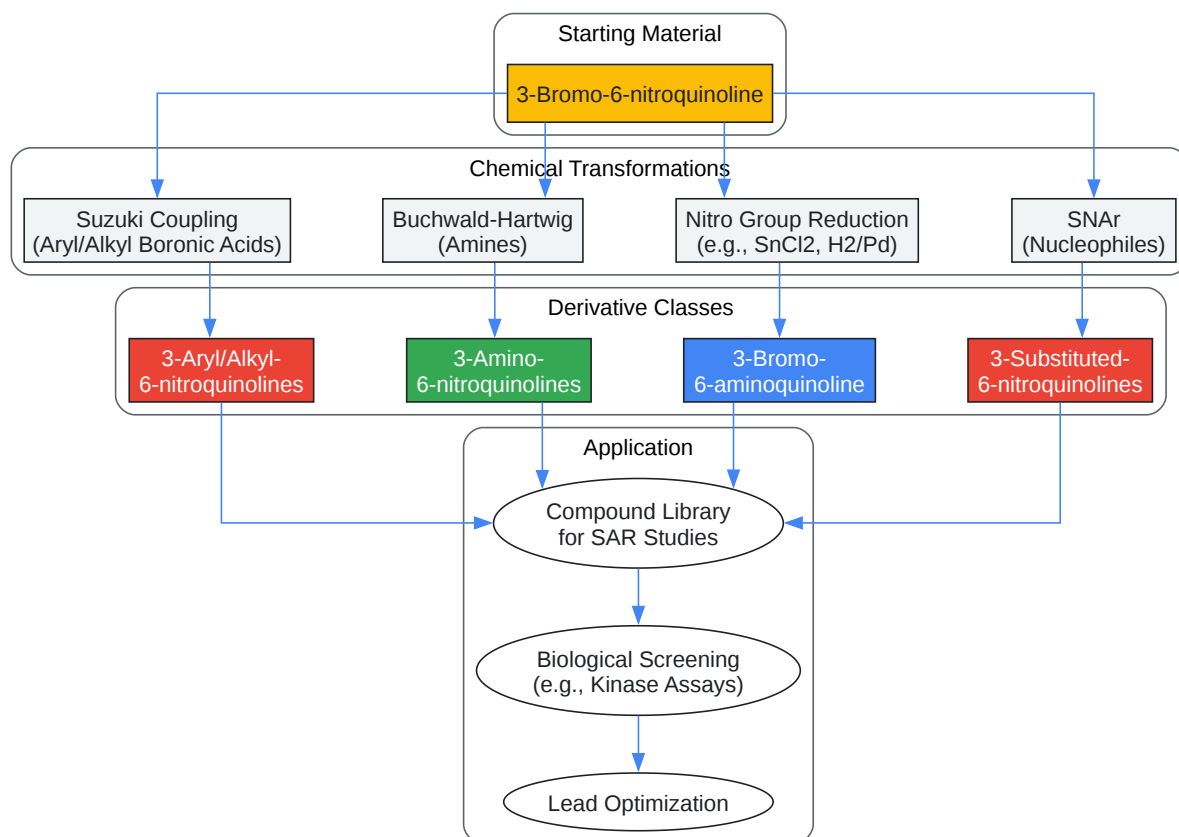
The unique arrangement of substituents in **3-Bromo-6-nitroquinoline** dictates its reactivity, making it a versatile building block in medicinal chemistry.

- Nucleophilic Aromatic Substitution (S_NAr):** The potent electron-withdrawing effect of the nitro group at the para-position relative to the heterocyclic nitrogen deactivates the ring, but it can activate the bromine at the 3-position towards nucleophilic attack under certain conditions. More significantly, related bromo-nitroquinolines are noted for the activation of a bromo group for S_NAr reactions when the nitro group is ortho or para to it, facilitating displacement by nucleophiles like amines or thiols.^{[4][5]}
- Cross-Coupling Reactions:** The bromine atom at the C3 position serves as a crucial handle for various palladium-catalyzed cross-coupling reactions. These include Suzuki-Miyaura (for C-C bond formation with boronic acids), Buchwald-Hartwig (for C-N bond formation with

amines), Heck (for C-C bond formation with alkenes), and Sonogashira (for C-C bond formation with alkynes) reactions.[6][7] These methodologies allow for the systematic introduction of diverse functional groups to build libraries of compounds for structure-activity relationship (SAR) studies.[6]

- Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (3-bromo-6-aminoquinoline). This transformation opens up another avenue for derivatization, such as amide bond formation or diazotization followed by Sandmeyer reactions.

The synthetic versatility of **3-Bromo-6-nitroquinoline** makes it an important intermediate for creating complex molecules with potential biological activities, including kinase inhibitors for anticancer therapy.[6]



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Caption: Synthetic utility of **3-Bromo-6-nitroquinoline** in drug discovery.

Experimental Protocols: Synthesis of 3-Bromo-6-nitroquinoline

A definitive, published protocol specifically for **3-Bromo-6-nitroquinoline** is not readily available in the provided search results. However, a plausible synthetic route can be devised based on standard electrophilic aromatic substitution reactions on quinoline precursors. The most direct approach would be the nitration of 3-bromoquinoline.

Objective: To synthesize **3-Bromo-6-nitroquinoline** via electrophilic nitration of 3-bromoquinoline. This protocol is adapted from general procedures for the nitration of bromoquinoline derivatives.^{[4][5]}

Materials:

- 3-Bromoquinoline
- Concentrated Sulfuric Acid (H_2SO_4 , 98%)
- Concentrated Nitric Acid (HNO_3 , 70%)
- Crushed Ice
- Dichloromethane (CH_2Cl_2) or Ethyl Acetate (EtOAc)
- Saturated Sodium Bicarbonate (NaHCO_3) solution or Sodium Carbonate (Na_2CO_3) solution^[5]
- Anhydrous Sodium Sulfate (Na_2SO_4) or Magnesium Sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, dropping funnel, ice-salt bath

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromoquinoline (1.0 equivalent) in concentrated sulfuric acid. Cool the solution to between -5°C and 0°C using an ice-salt bath.^[5]

- **Preparation of Nitrating Mixture:** In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid. Cool this mixture to 0 °C.
- **Nitration Reaction:** While vigorously stirring the 3-bromoquinoline solution, add the cold nitrating mixture dropwise using a dropping funnel. The rate of addition should be controlled to maintain the internal reaction temperature below 5 °C.
- **Reaction Monitoring:** After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. [4][5] This will precipitate the crude product.
- **Neutralization and Extraction:** Once the ice has melted, neutralize the solution by slowly adding a saturated solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8. Extract the aqueous mixture multiple times with a suitable organic solvent like dichloromethane or ethyl acetate.[4][5]
- **Drying and Concentration:** Combine the organic layers and wash them with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude **3-Bromo-6-nitroquinoline**.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure product.

Safety Precautions: This reaction involves the use of highly corrosive and strong oxidizing acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

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